Pim-2 Isoform Potency
CX-6258 demonstrates substantially greater potency against Pim-2 (IC50 = 25 nM) compared to the alternative pan-Pim inhibitor SGI-1776 (IC50 = 363 nM), representing a >14-fold improvement [1]. While AZD1208 exhibits even higher Pim-2 potency (IC50 = 5 nM), its selectivity profile differs markedly, with >43-fold affinity preference for Pim kinases over other kinases [2].
| Evidence Dimension | Biochemical IC50 for Pim-2 kinase inhibition |
|---|---|
| Target Compound Data | IC50 = 25 nM |
| Comparator Or Baseline | SGI-1776: IC50 = 363 nM; AZD1208: IC50 = 5 nM |
| Quantified Difference | 14.5-fold more potent vs. SGI-1776; 5-fold less potent vs. AZD1208 |
| Conditions | In vitro kinase inhibition assay (cell-free) |
Why This Matters
This differential Pim-2 potency directly impacts cellular efficacy in Pim-2-dependent cancer models and should guide inhibitor selection based on the specific isoform dependency of the experimental system.
- [1] The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms. Biochemical Pharmacology, 2013, 85(4), 514-524. View Source
- [2] AZD1208 hydrochloride - InvivoChem Product Datasheet View Source
